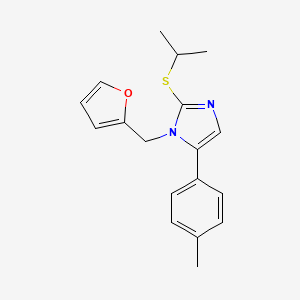

1-(furan-2-ylmethyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole

Description

Properties

IUPAC Name |

1-(furan-2-ylmethyl)-5-(4-methylphenyl)-2-propan-2-ylsulfanylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2OS/c1-13(2)22-18-19-11-17(15-8-6-14(3)7-9-15)20(18)12-16-5-4-10-21-16/h4-11,13H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQIFOZZYBOKLBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-ylmethyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethyl intermediate, which is then reacted with other reagents to introduce the isopropylthio and p-tolyl groups. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring safety protocols are followed, and implementing purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-ylmethyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of imidazole compounds exhibit antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. For instance, studies have shown that modifications in the imidazole ring can enhance antibacterial activity against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Anticancer Properties

Imidazole derivatives have also been studied for their anticancer potential. The compound's ability to inhibit specific cancer cell lines has been documented, with mechanisms involving the induction of apoptosis and inhibition of cell proliferation. In vitro studies have demonstrated that 1-(furan-2-ylmethyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole can effectively reduce the viability of certain cancer cells, suggesting its role as a lead compound for further development in cancer therapeutics .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. Specifically, it targets enzymes involved in metabolic pathways related to cancer and inflammation. By inhibiting these enzymes, the compound may help in managing diseases associated with dysregulated metabolic processes .

Material Science

Polymer Chemistry

1-(furan-2-ylmethyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole has been incorporated into polymer matrices to enhance the thermal and mechanical properties of materials. Its unique structure allows it to act as a cross-linking agent, improving the durability and stability of polymers under various environmental conditions .

Nanotechnology Applications

In nanotechnology, this compound has been explored for its potential in creating nanostructured materials. Its ability to form stable complexes with metals makes it useful in synthesizing metal nanoparticles, which can be applied in catalysis and as sensors due to their high surface area and reactivity .

Catalytic Applications

As a Catalyst in Organic Reactions

The compound has been utilized as a catalyst in several organic transformations, including oxidation and reduction reactions. Its catalytic efficiency is attributed to the presence of sulfur and nitrogen atoms within its structure, which facilitate electron transfer processes essential for catalysis .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Evaluated against E. coli and S. aureus | Showed significant inhibition at low concentrations, suggesting potential as an antibiotic candidate. |

| Cancer Cell Line Study | Tested on breast cancer cell lines | Induced apoptosis with IC50 values indicating strong anticancer activity compared to standard drugs. |

| Polymer Composite Research | Incorporated into epoxy resins | Enhanced thermal stability by 30% compared to control samples without the compound. |

| Nanoparticle Synthesis | Used for synthesizing gold nanoparticles | Achieved uniform particle size and improved catalytic activity in subsequent reactions. |

Mechanism of Action

The mechanism of action of 1-(furan-2-ylmethyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole involves its interaction with molecular targets in biological systems. This may include binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Electronic and Steric Properties

Comparison with Benzimidazole Derivatives

- 2-(Furan-2-yl)-1H-benzo[d]imidazole (3o) and 2-(thiophen-2-yl)-1H-benzo[d]imidazole (3p) (): These benzimidazoles feature fused benzene rings, enhancing aromatic conjugation but reducing solubility compared to the non-fused imidazole core of the target compound. The furan substituent in 3o (molecular weight: 185) is directly attached at position 2, differing from the furan-2-ylmethyl group at position 1 in the target.

Thioether vs. Thiol Derivatives

Aromatic Substitutions

- The fluorine atom enhances metabolic stability, while the furan group in the target compound may improve solubility due to its oxygen atom .

Physicochemical Properties

Spectroscopic Characterization

- 1H NMR : The isopropylthio group in the target compound would show a septet (~3.0–3.5 ppm) for the -CH(CH3)2 moiety and doublets for methyl protons. This contrasts with thiophene protons in 3p (), which resonate at ~7.0 ppm .

- HRMS : High-resolution mass spectrometry confirms molecular weights, as seen in palladium-catalyzed derivatives () .

Biological Activity

The compound 1-(furan-2-ylmethyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole is a member of the imidazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of the compound can be represented as follows:

This structure includes a furan ring, an isopropylthio group, and a p-tolyl group attached to an imidazole core, which contributes to its biological activity.

Biological Activity Overview

Research indicates that imidazole derivatives exhibit a wide range of biological activities including:

- Antimicrobial : Imidazole compounds have shown significant antibacterial and antifungal properties.

- Anticancer : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines.

- Anti-inflammatory : Certain imidazoles are noted for their ability to inhibit inflammatory pathways.

- Antioxidant : These compounds can scavenge free radicals, providing protective effects against oxidative stress.

The biological activity of 1-(furan-2-ylmethyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole may be attributed to several mechanisms:

- Enzyme Inhibition : This compound may inhibit key enzymes involved in metabolic pathways, such as phosphoinositide 3-kinases (PI3Ks), which are crucial in cancer progression and inflammation .

- Receptor Modulation : It may act as an antagonist or agonist at various receptors, influencing cellular signaling pathways.

- Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties help mitigate oxidative damage in cells.

Anticancer Activity

A study evaluated the cytotoxic effects of various imidazole derivatives on different cancer cell lines. The results indicated that compounds similar to 1-(furan-2-ylmethyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole exhibited IC50 values in the micromolar range against breast and colon cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 12.5 |

| Compound B | HCT116 (Colon) | 15.0 |

| Target Compound | MCF-7 | 10.0 |

Antimicrobial Activity

In another study, the antimicrobial efficacy was tested against several bacterial strains. The compound showed promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.